molecular formula C8H8ClNO3 B13675251 Ethyl 2-chloro-5-hydroxyisonicotinate

Ethyl 2-chloro-5-hydroxyisonicotinate

Cat. No.: B13675251
M. Wt: 201.61 g/mol
InChI Key: SUVBHXOELBOMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-chloro-5-hydroxyisonicotinate is a substituted pyridine derivative featuring a chloro group at position 2, a hydroxy group at position 5, and an ethyl ester moiety. The chloro and hydroxy substituents confer distinct electronic and steric properties, influencing reactivity, solubility, and interactions in biological systems. Comparative analysis with similar compounds highlights the significance of substituent variation on physicochemical and functional attributes.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

ethyl 2-chloro-5-hydroxypyridine-4-carboxylate

InChI

InChI=1S/C8H8ClNO3/c1-2-13-8(12)5-3-7(9)10-4-6(5)11/h3-4,11H,2H2,1H3

InChI Key

SUVBHXOELBOMCJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NC=C1O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-chloro-5-hydroxyisonicotinate can be synthesized through various methods. One common approach involves the esterification of 2-chloro-5-hydroxyisonicotinic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-chloro-5-hydroxyisonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as sodium azide or sodium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst under atmospheric pressure.

Major Products Formed:

    Substitution: Formation of ethyl 2-azido-5-hydroxyisonicotinate or ethyl 2-thio-5-hydroxyisonicotinate.

    Oxidation: Formation of ethyl 2-chloro-5-oxoisonicotinate.

    Reduction: Formation of ethyl 2-chloro-5-aminoisonicotinate.

Scientific Research Applications

Ethyl 2-chloro-5-hydroxyisonicotinate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as a precursor for agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-chloro-5-hydroxyisonicotinate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. The chloro and hydroxy groups play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Key Compounds:

  • Ethyl 2-(Benzylamino)-5-Chloronicotinate (): Features a benzylamino group at position 2 and a chloro group at position 5.
  • Ethyl 2-Chloro-5-Methylnicotinate (): Substituted with chloro (position 2) and methyl (position 5).
  • Methyl 2-Chloro-5-Hydroxyisonicotinate (): Methyl ester analog with hydroxy (position 5) and chloro (position 2).
Property This compound (Target) Ethyl 2-(Benzylamino)-5-Chloronicotinate Ethyl 2-Chloro-5-Methylnicotinate Mthis compound
Molecular Formula C₈H₈ClNO₃ (inferred) C₁₅H₁₅ClN₂O₂ C₉H₁₀ClNO₂ C₇H₆ClNO₃
Molecular Weight ~201.45 g/mol (calculated) 296.75 g/mol 199.63 g/mol 187.59 g/mol (from [M+H]+ = 188.01090)
Key Substituents Cl (C2), OH (C5), ethyl ester Benzylamino (C2), Cl (C5), ethyl ester Cl (C2), CH₃ (C5), ethyl ester Cl (C2), OH (C5), methyl ester
Polarity High (due to OH group) Moderate (bulky benzylamino reduces polarity) Low (CH₃ is hydrophobic) High (OH and smaller ester)
Reactivity Susceptible to oxidation (OH) Amine-mediated reactions (e.g., alkylation) Stable under basic conditions Ester hydrolysis faster than ethyl analogs

Physicochemical and Spectroscopic Properties

Collision Cross-Section (CCS) Comparison:

provides CCS data for the methyl ester analog, which can guide predictions for the ethyl variant:

Adduct Methyl Ester CCS (Ų) Predicted Ethyl Ester CCS (Ų)
[M+H]+ 133.3 ~138–142 (increased mass)
[M+Na]+ 146.8 ~150–155

The ethyl ester’s larger size and mass likely result in marginally higher CCS values compared to the methyl analog.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.